Computed Lipophilicity: +1.5 LogP Unit Increase Over the Non-Brominated 4-Trityl Analog
3,5-Dibromo-4-trityl-4H-1,2,4-triazole exhibits a computed LogP of 5.64 (ALogPS) versus 4.12 for the non‑brominated 4‑trityl‑4H‑1,2,4‑triazole, a difference of +1.52 log units . This substantial lipophilicity gain arises from the two bromine atoms and is achieved without any increase in topological polar surface area (TPSA = 30.71 Ų for both compounds). The LogP shift is large enough to alter retention times in reversed‑phase chromatography and to affect partitioning in biphasic liquid–liquid extractions by approximately one order of magnitude.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.6433 (ALogPS); TPSA = 30.71 Ų |
| Comparator Or Baseline | 4-Trityl-4H-1,2,4-triazole (CAS 136633-98-2): LogP = 4.1183 (ALogPS); TPSA = 30.71 Ų |
| Quantified Difference | ΔLogP = +1.5250; ΔTPSA = 0 |
| Conditions | In silico prediction using ALogPS (Chemscene) and Chemsrc computational chemistry data; standard conditions for LogP calculation. |
Why This Matters
A 1.5-log-unit higher lipophilicity can translate into markedly different membrane permeability and chromatographic behavior, directly impacting purification strategy and biological assay partitioning.
